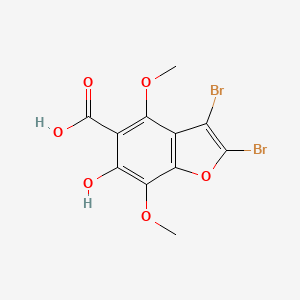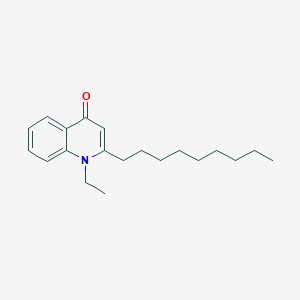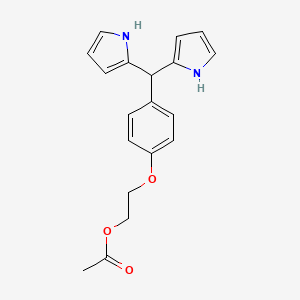
2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate is a complex organic compound that features a pyrrole moiety, which is a five-membered aromatic ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate typically involves multiple steps. One common method includes the reaction of 4-(Di(1H-pyrrol-2-yl)methyl)phenol with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques like column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives .
Applications De Recherche Scientifique
2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and dyes .
Mécanisme D'action
The mechanism of action of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The pyrrole moiety can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Di(1H-pyrrol-2-yl)methyl)phenol
- 2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl (E)-3-(1-methyl-1H-pyrrol-2-yl)acrylate
- 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene .
Uniqueness
2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate is unique due to its combination of a pyrrole moiety and an acetate group, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C19H20N2O3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[4-[bis(1H-pyrrol-2-yl)methyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)23-12-13-24-16-8-6-15(7-9-16)19(17-4-2-10-20-17)18-5-3-11-21-18/h2-11,19-21H,12-13H2,1H3 |
Clé InChI |
KUIATIUWQFIRLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






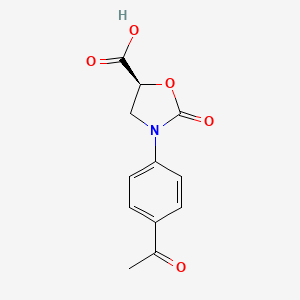
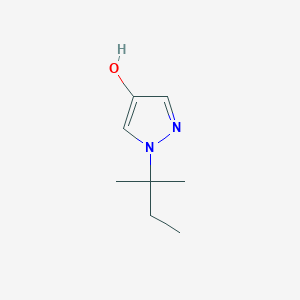
![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
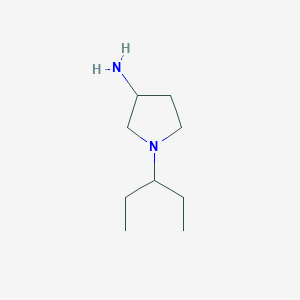
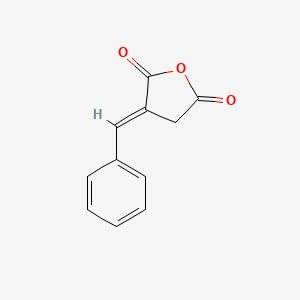

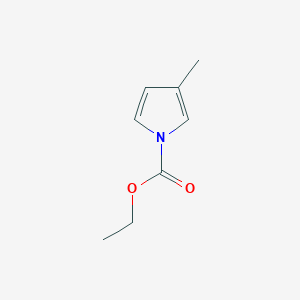
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
